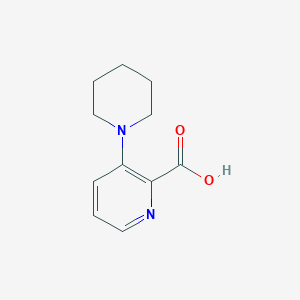

3-Piperidinopyridine-2-carboxylic acid

描述

属性

IUPAC Name |

3-piperidin-1-ylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c14-11(15)10-9(5-4-6-12-10)13-7-2-1-3-8-13/h4-6H,1-3,7-8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIWMAMIMWHCYGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(N=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80594492 | |

| Record name | 3-(Piperidin-1-yl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898289-01-5 | |

| Record name | 3-(Piperidin-1-yl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Piperidinopyridine 2 Carboxylic Acid and Its Analogs

Catalytic Hydrogenation and Reduction Strategies for Pyridine (B92270) Precursors

Catalytic hydrogenation stands as a direct and effective method for the conversion of pyridines to piperidines. This approach involves the use of hydrogen gas or a hydrogen source in the presence of a metal catalyst to reduce the aromatic ring. The choice of catalyst, solvent, and reaction conditions is critical for achieving high yields and, where applicable, controlling stereoselectivity.

Palladium on carbon (Pd/C) is a widely utilized heterogeneous catalyst for the hydrogenation of pyridine rings due to its efficiency and operational simplicity. The synthesis of piperidine (B6355638) carboxylic acids from their pyridine carboxylic acid precursors is a common application of this method. For instance, 2-piperidinecarboxylic acid can be prepared by the hydrogenation of 2-pyridinecarboxylic acid using a Pd/C catalyst in water. google.com This process typically involves charging a hydrogenation vessel with the pyridine precursor, water, and the Pd/C catalyst, followed by pressurizing with hydrogen gas. google.com

The effectiveness of Pd/C catalysis can be influenced by various factors, including the presence of other functional groups on the pyridine ring. In the case of pyridinecarbonitriles, Pd/C has been used to selectively reduce either the nitrile group or both the nitrile and the pyridine ring, depending on the reaction conditions. rsc.org For example, using a 10% Pd/C catalyst in acetic acid under mild conditions (room temperature, 1.5 bar H₂) can yield (aminomethyl)pyridines, while more forcing conditions can lead to the corresponding (aminomethyl)piperidines. rsc.org The use of acidic additives is often employed to prevent the formation of secondary amine by-products during the reduction of nitriles. rsc.org

The table below summarizes representative examples of Pd/C catalyzed pyridine reductions.

| Substrate | Catalyst | Solvent | Conditions | Product | Yield | Reference |

| 2-Pyridinecarboxylic acid | 10% Pd/C | Water | H₂ (pressure unspecified), heat | 2-Piperidinecarboxylic acid | 85% | google.com |

| 4-Pyridinecarbonitrile | 10% Pd/C | Acetic Acid | H₂ (1.5 bar), Room Temp. | 4-(Aminomethyl)pyridine | 90-94% | rsc.org |

| 4-Pyridinecarbonitrile | 10% Pd/C | Water/DCM, H₂SO₄ | H₂ (6 bar), 30 °C | 4-(Aminomethyl)piperidine | 98% | rsc.org |

This table presents data from various sources to illustrate the application of Palladium-Carbon catalysis.

Achieving stereocontrol during the hydrogenation of substituted pyridines is a significant challenge, often addressed by employing homogeneous transition metal catalysts with chiral ligands. Metals such as rhodium, ruthenium, and iridium are pivotal in this field. rsc.org These catalytic systems are essential for synthesizing enantiomerically enriched piperidine derivatives, which are valuable building blocks in pharmaceuticals.

Rhodium catalysts have proven effective for the hydrogenation of functionalized pyridines under mild conditions. rsc.org For example, commercially available Rh₂O₃ can catalyze the reduction of pyridines bearing carboxylic acid, ester, or amide groups with high efficiency at low pressures (5 bar H₂) and moderate temperatures (40 °C). rsc.org

Iridium complexes, particularly since the development of Crabtree's catalyst, have been widely used for hydrogenations. rsc.org Chiral iridium catalysts are employed in the asymmetric hydrogenation of N-heteroaromatics, often requiring a directing group on the substrate to achieve high enantioselectivity. rsc.org

Ruthenium-based catalysts have also been established for the hydrogenation of pyridines. Chiral Ru complexes bearing ligands like BINAP have been used in the asymmetric hydrogenation of N-heteroarenes. rsc.org Furthermore, simple ruthenium salts like RuCl₃·xH₂O with borane-ammonia as the hydrogen source can effectively reduce pyridines to piperidines. organic-chemistry.org

| Catalyst System | Substrate Type | Key Features | Reference |

| Rh₂O₃ | Functionalized Pyridines (acids, esters, amides) | Mild conditions (5 bar H₂, 40 °C), broad scope | rsc.org |

| Chiral Iridium Complexes | Substituted Pyridines | High enantioselectivity, often requires directing group | rsc.org |

| Chiral Ruthenium Complexes (e.g., Ru-BINAP) | N-Heteroarenes | Established for asymmetric hydrogenation | rsc.org |

| RuCl₃·xH₂O / H₃N-BH₃ | Pyridines | Transfer hydrogenation, good yields | organic-chemistry.org |

This table summarizes various transition metal catalyst systems used for stereoselective hydrogenation.

Hydroboration of pyridines offers an alternative pathway for their reduction, often providing different regioselectivity compared to direct hydrogenation. This can be followed by a subsequent reduction or hydrolysis step to yield the final piperidine product. These reactions can be catalyzed by transition metals or can be metal-free.

Metal-free approaches have gained significant attention. A notable example is the use of borane (B79455) catalysts, such as those generated in situ from alkenes and HB(C₆F₅)₂, to directly hydrogenate a broad range of pyridines with H₂. acs.org This method furnishes piperidines in high yields with excellent cis-stereoselectivity. acs.org Another metal-free strategy is the borane-catalyzed transfer hydrogenation using ammonia (B1221849) borane as the hydrogen source, which avoids the need for high-pressure H₂ gas. nih.gov

Iridium-based heterogeneous catalysts have also been developed for the hydroboration of pyridines, typically yielding 1,2- or 1,4-dihydropyridine (B1200194) products. acs.org The initial 1,2-dihydropyridine can sometimes isomerize to the more stable 1,4-dihydropyridine over time. acs.org The regioselectivity of pyridine hydroboration can be influenced by the catalyst and reaction conditions. For example, an acid-initiated boronium cation catalyst can facilitate a 1,4-selective hydroboration in polar solvents. rsc.org

Cyclization Reactions in Piperidine Ring Formation

An alternative to the reduction of a pre-formed aromatic ring is the construction of the piperidine ring itself through intramolecular cyclization. These methods start with acyclic precursors and form the six-membered ring, offering a high degree of flexibility in introducing substituents.

The formation of a piperidine ring can be achieved through the intramolecular cyclization of a substrate containing both an amine and an alkene. These reactions are often catalyzed by transition metals.

A Wacker-type aerobic oxidative cyclization of alkenes, catalyzed by a base-free Pd(DMSO)₂(TFA)₂ system, provides a route to various six-membered nitrogen heterocycles, including piperidines. organic-chemistry.orgorganic-chemistry.org Another palladium-catalyzed method involves the asymmetric 6-endo aminoacetoxylation of unactivated alkenes, which uses a specially designed pyridine-oxazoline (Pyox) ligand to produce chiral β-acetoxylated piperidines with excellent enantioselectivity. organic-chemistry.org

Gold(I) complexes have also been used to catalyze the oxidative amination of non-activated alkenes, leading to substituted piperidines through the difunctionalization of a double bond. nih.gov Furthermore, intramolecular anti-Markovnikov hydroamination of aminopropyl-substituted vinylarenes, catalyzed by rhodium complexes, can form 3-arylpiperidines in high yields. organic-chemistry.org

Radical cyclizations provide a powerful set of tools for piperidine synthesis, often proceeding under mild conditions and tolerating a wide range of functional groups. These reactions typically involve the generation of a radical which then undergoes an intramolecular addition to form the ring.

Cobalt(II) catalysts can mediate the intramolecular cyclization of linear amino-aldehydes to produce piperidines in good yields. nih.gov Another approach involves the radical cyclization of aldehydes with pendant alkenes, mediated by a combination of photoredox, cobaloxime, and amine catalysis, which proceeds with alkene transposition. organic-chemistry.org

The radical cyclization of bromo-enoates, such as 7-substituted-6-aza-8-bromooct-2-enoates, is another effective strategy for creating 2,4-disubstituted piperidines. organic-chemistry.org The diastereoselectivity of this reaction can be influenced by the choice of the radical mediator. organic-chemistry.org Additionally, photoredox-mediated processes can be used for the synthesis of piperidines, where a photocatalytically generated alkyl radical engages an imine in C-C bond formation, followed by a subsequent anionic ring closure. researchgate.net

| Cyclization Type | Catalyst/Reagent | Substrate Type | Key Feature | Reference |

| Alkene Cyclization | Pd(DMSO)₂(TFA)₂ | N-alkenyl amines | Wacker-type aerobic oxidative cyclization | organic-chemistry.org |

| Alkene Cyclization | Rh(COD)(DPPB)]BF₄ | Aminopropyl vinylarenes | Intramolecular anti-Markovnikov hydroamination | organic-chemistry.org |

| Radical Cyclization | Cobalt(II) catalyst | Linear amino-aldehydes | Forms piperidines from aldehydes | nih.gov |

| Radical Cyclization | Tris(trimethylsilyl)silane | 6-aza-8-bromooct-2-enoates | Forms 2,4-disubstituted piperidines | organic-chemistry.org |

This table highlights selected cyclization methodologies for piperidine ring formation.

Intramolecular Cyclization Pathways

Intramolecular cyclization is a cornerstone for the formation of the piperidine ring. These strategies involve the formation of a carbon-nitrogen or carbon-carbon bond within a linear precursor to construct the six-membered heterocycle.

One common approach is reductive amination . In a synthesis of trans-2,3-piperidinedicarboxylic acid derivatives, a key step involves the ring closure of an aldehyde-containing intermediate via reductive amination to form the piperidine ring. nih.gov This method could be conceptually applied to a precursor containing a suitable amino group and an aldehyde, separated by an appropriate carbon chain, to form the piperidine portion of the target molecule.

Radical-mediated cyclizations offer another powerful tool. For instance, new methods have been developed for synthesizing polysubstituted alkylidene piperidines from 1,6-enynes through an intramolecular radical cyclization cascade. nih.gov Similarly, free-radical intramolecular cyclization of o-bromophenyl-substituted pyrrolylpyridinium salts has been used to create fused heterocyclic systems. nih.gov These principles suggest that a suitably designed precursor with a radical acceptor and a radical precursor moiety could be employed to construct the 3-piperidinopyridine scaffold.

Other notable intramolecular cyclization methods include:

Aza-Heck Cyclization : The enantioselective intramolecular 6-exo aza-Heck cyclization of alkenylcarbamates proceeds under redox-neutral conditions, making it suitable for a wide range of substrates. nih.gov

Aza-Prins Cyclization : The reaction of N-tosyl homoallylamine with carbonyl compounds, catalyzed by AlCl₃, can produce trans-2-substituted-4-halopiperidines with good diastereoselectivity. organic-chemistry.org

Hydroamination : Gold(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates is effective for forming various cyclic amines, including piperidines. organic-chemistry.org

The choice of cyclization strategy depends on the available starting materials and the desired substitution pattern on the final molecule.

| Cyclization Method | Key Features | Potential Applicability |

| Reductive Amination | Cyclization of linear amino-aldehydes. | Forms the core piperidine ring from a functionalized pyridine precursor. |

| Radical Cyclization | Utilizes radical initiators (e.g., triethylborane) to cyclize enynes or haloaryl precursors. nih.govnih.gov | Can be used to form complex fused ring systems involving the piperidine moiety. |

| Aza-Heck Cyclization | Palladium-catalyzed, redox-neutral cyclization of alkenylcarbamates. nih.gov | Offers a mild method for piperidine ring formation, preserving other functional groups. |

Multi-Component Reaction Strategies for Derivatization

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that contains significant portions of all the starting materials. These reactions are valuable for rapidly building molecular complexity and are well-suited for creating libraries of derivatives.

While a specific MCR for 3-Piperidinopyridine-2-carboxylic acid is not prominently documented, strategies used for similar scaffolds can be adapted. For example, a four-component reaction has been developed for the synthesis of complex piperidine scaffolds through a Diels-Alder reaction of in situ-generated 2-azadienes. researchgate.net This approach allows for the creation of four stereogenic centers with controlled stereochemistry. researchgate.net

Another relevant example is the use of pyridine-2-carboxylic acid as an efficient organocatalyst in the multi-component synthesis of pyrazolo[3,4-b]quinolinones. rsc.org This highlights the potential for the pyridine-2-carboxylic acid moiety within the target molecule to influence or participate in further derivatization reactions. MCRs like the Ugi and Petasis reactions are also widely used in drug synthesis to create complex molecules from simple building blocks and could be employed to modify precursors or the final scaffold of this compound. mdpi.com

| MCR Strategy | Reactants | Product Type | Potential for Derivatization |

| Azadiene Diels-Alder | Aldehyde, Amine, Activating Agent, Dienophile | Polysubstituted Piperidines | Could be adapted to build the piperidine ring onto a pyridine precursor. researchgate.net |

| Ugi Reaction | Aldehyde/Ketone, Amine, Isocyanide, Carboxylic Acid | α-Acylamino Amides | Useful for adding diverse side chains to the core structure. mdpi.com |

| Petasis Reaction | Amine, Carbonyl, Vinyl- or Aryl-boronic Acid | Substituted Amines | Allows for the introduction of various substituents via C-C bond formation. mdpi.com |

Asymmetric Synthesis Approaches to Chiral Piperidine Carboxylic Acids

The synthesis of enantiomerically pure piperidine carboxylic acids is of high interest, as stereochemistry often plays a critical role in biological activity. Several asymmetric strategies have been developed that could be applied to produce chiral this compound.

One established method involves the use of chiral auxiliaries. For instance, the synthesis of optically pure trans-3,4-piperidinedicarboxylic acid utilizes Evans's chemistry for the induction of the first stereogenic center. nih.gov Another approach starts from readily available chiral building blocks, such as amino acids. Enantiomerically pure (2S,3S)-3-(tert-butoxycarbonyl)-2-piperidinecarboxylic acid has been synthesized in five steps starting from L-aspartic acid. nih.gov

Organocatalysis provides a powerful alternative for asymmetric synthesis. L-proline has been used to catalyze the asymmetric α-amination of an aldehyde, which serves as a key step in a short and efficient synthesis of (R)-pipecolic acid with high enantiomeric excess (>99% ee). ekb.egekb.eg More recently, a "Clip-Cycle" strategy has been developed for the asymmetric synthesis of 3-spiropiperidines. rsc.org This method involves a cross-metathesis reaction followed by an intramolecular asymmetric aza-Michael cyclization promoted by a chiral phosphoric acid catalyst. rsc.org This latter approach is particularly relevant as it creates a chiral center at the 3-position of the piperidine ring.

| Asymmetric Approach | Key Reagent/Catalyst | Outcome |

| Chiral Pool Synthesis | L-aspartic acid | Synthesis of enantiomerically pure (2S,3S)-piperidine-2,3-dicarboxylic acid derivative. nih.gov |

| Organocatalysis | L-proline | Asymmetric α-amination of an aldehyde to produce (R)-pipecolic acid. ekb.egekb.eg |

| Chiral Catalyst | Chiral Phosphoric Acid | Intramolecular asymmetric aza-Michael cyclization to form enantioenriched piperidines. rsc.org |

Functional Group Interconversion and Derivatization from Precursors

Functional group interconversion (FGI) is a critical strategy for converting readily available precursors into the final target molecule. A highly practical route to piperidine carboxylic acids involves the catalytic hydrogenation of their pyridine precursors.

A patented method describes the preparation of 2-piperidinecarboxylic acid (pipecolic acid), 3-piperidinecarboxylic acid (nipecotic acid), and 4-piperidinecarboxylic acid (isonipecotic acid) by reducing the corresponding pyridinecarboxylic acids with hydrogen gas in the presence of a palladium-on-carbon (Pd/C) catalyst. google.com This suggests a direct and efficient pathway to synthesize this compound from a 3-(pyridin-3-yl)pyridine-2-carboxylic acid precursor.

Other relevant FGIs in the synthesis of piperidine carboxylic acid analogs include the conversion of a cyano group to a carboxylic acid. nih.gov This can be a crucial step when the carboxylic acid functionality is introduced late in the synthetic sequence. Additionally, selective reduction of a carboxylic acid to an alcohol, followed by conversion to a leaving group (e.g., bromide) and subsequent substitution, has been used to introduce sulfonyl moieties onto the piperidine ring system. nih.gov These FGI reactions provide the flexibility needed to synthesize a wide array of analogs from common intermediates.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Theoretical Frameworks for SAR Analysis in Piperidine (B6355638) and Pyridine (B92270) Carboxylic Acids

The SAR analysis of piperidine and pyridine carboxylic acids is built upon several theoretical frameworks that help rationalize and predict biological activity. These frameworks focus on identifying key pharmacophoric elements—the essential steric and electronic features required for optimal interaction with a biological target. For pyridine carboxylic acid isomers and their derivatives, research has shown their potential as enzyme inhibitors, with SAR analysis guiding the development of potent drug candidates. nih.gov

Influence of Substituents on Molecular Conformation and Interaction Profile

The addition of substituents to the piperidine or pyridine rings can profoundly influence the molecule's three-dimensional shape (conformation) and its profile of non-covalent interactions, which are critical for target binding.

Electronic Effects : Electron-withdrawing or electron-donating groups on the pyridine ring alter the electron density of the system, affecting the pKa of the ring nitrogen and its ability to form hydrogen bonds. Studies on various pyridine derivatives have shown that the presence and position of groups like methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2) can enhance biological activity, whereas halogens or bulky groups may decrease it. nih.gov

Steric Effects : The size and shape of substituents dictate how the molecule can fit into a binding pocket. Bulky groups can create steric hindrance, preventing optimal binding, or they can be used to probe the size and shape of the receptor cavity, leading to improved selectivity.

Lipophilicity : Modifying the lipophilicity (the "greasiness") of the molecule by adding nonpolar substituents can affect its ability to cross cell membranes and its affinity for hydrophobic pockets within a target protein. In one SAR study of piperidine derivatives, the western portion of a lead compound was modified to reduce its high lipophilicity, which had been associated with cytotoxicity. nih.gov

Conformational Rigidity : The flexibility of the piperidine ring allows it to adopt various conformations (e.g., chair, boat). Substituents can influence the preferred conformation, locking the molecule into a shape that is more or less favorable for binding. For instance, the introduction of a 3-alkylsulfonyl moiety involves multiple synthetic steps to achieve the desired structure for receptor interaction. nih.gov

The table below summarizes the observed influence of various substituents on the activity of related piperidine and pyridine derivatives based on published SAR studies.

| Moiety Modified | Substituent Type | Observed Effect on Activity/Interaction | Reference |

| Pyridine Ring | Methoxy (-OMe), Hydroxyl (-OH) | Enhanced antiproliferative activity | nih.gov |

| Pyridine Ring | Halogens (Br, Cl, F), Bulky Groups | Lowered antiproliferative activity | nih.gov |

| Piperidine Ring | Replacement with an amide | Almost entirely lacked MenA inhibitory activity, suggesting the basicity of the piperidine is crucial. | nih.gov |

| General Scaffold | Increased number of -OMe groups | Decreased IC50 value (increased activity) | nih.gov |

Stereochemical Considerations in Ligand-Target Recognition

Stereochemistry—the three-dimensional arrangement of atoms in a molecule—is a critical factor in determining biological activity. Since biological targets like enzymes and receptors are chiral, they often exhibit a high degree of stereoselectivity, meaning they will interact differently with different stereoisomers of a ligand.

For molecules containing a piperidine ring and a chiral center, such as the carbon atom bearing the carboxylic acid group in 2-substituted piperidines, the specific spatial orientation of these groups is paramount for effective ligand-target recognition. The piperidine ring itself is not flat and exists in specific conformations, with substituents occupying either axial or equatorial positions. The relative orientation of these substituents can dramatically affect how the molecule fits into a binding site.

In the development of dual PPARα/γ agonists based on piperidine-4-carboxylic acid analogs, it was noted that for some related drugs, only the (S)-enantiomer binds to the receptor, leaving 50% of the racemic mixture inactive. researchgate.net This highlights that only one enantiomer may possess the correct spatial arrangement of functional groups to engage in the necessary interactions (e.g., hydrogen bonds, ionic bonds, hydrophobic interactions) with the target protein. Therefore, controlling the stereochemistry during synthesis is a key principle in designing potent and selective therapeutic agents based on this scaffold.

Computational Prediction of Structure-Property Relationships

Computational chemistry provides powerful tools for predicting how the structure of a molecule relates to its physical properties and biological activity, complementing experimental SAR studies. These methods allow for the rapid evaluation of virtual compounds, helping to prioritize synthetic efforts.

Molecular Modeling and Conformational Analysis : These techniques are used to determine the likely three-dimensional structures and preferred conformations of molecules. For a series of pyridine and piperidine-2-carboxylic acid derivatives, a molecular modeling study was undertaken to understand the pharmacological results, which led to a proposal for the binding geometry of the sulfonic moiety within the NMDA receptor. nih.gov

Quantum Chemistry Calculations : Methods like Density Functional Theory (DFT) can be used to calculate electronic properties such as electrostatic potential surfaces and frontier molecular orbitals (HOMO/LUMO). rsc.orgresearchgate.net These properties help explain the reactivity of the molecule and its potential for non-covalent interactions, such as the strong hydrogen bonds that form the basis of carboxylic acid-pyridine heterosynthons in cocrystals. researchgate.netorgchemres.org

Molecular Docking and Dynamics : Docking simulations predict the preferred orientation of a ligand when bound to a target protein, estimating the binding affinity. This helps to visualize key interactions. For example, docking and molecular dynamics simulations of piperidine derivatives acting as α7 nicotinic acetylcholine (B1216132) receptor antagonists revealed that the strongest antagonism was achieved by a compound that could establish cation–π interactions with the principal side and van der Waals interactions with the complementary side of the receptor. frontiersin.org These simulations can rationalize experimental findings at an atomic level. frontiersin.org

The table below outlines common computational techniques and their applications in the study of piperidine and pyridine carboxylic acids.

| Computational Technique | Application/Information Gained | Reference |

| Molecular Modeling | Understanding pharmacological results; proposing binding geometries. | nih.gov |

| Conformational Analysis | Determining preferred molecular shapes for receptor binding. | nih.gov |

| Hirshfeld Surface Analysis | Analyzing and quantifying intermolecular interactions in crystal structures. | orgchemres.org |

| HOMO-LUMO Mapping | Assessing charge distribution and molecular reactivity. | rsc.orgorgchemres.org |

| Molecular Docking | Predicting ligand binding modes and affinities within a target's active site. | frontiersin.org |

| Molecular Dynamics | Simulating the movement of the ligand-receptor complex over time to assess binding stability and key interactions. | frontiersin.org |

By integrating these computational approaches with experimental data, researchers can build robust predictive models of structure-property relationships, accelerating the design and discovery of new molecules based on the 3-piperidinopyridine-2-carboxylic acid scaffold.

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Simulations for Ligand-Receptor/Enzyme Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the potential binding of 3-Piperidinopyridine-2-carboxylic acid to various protein targets.

In silico docking studies are employed to predict how this compound might fit into the active site of a receptor or enzyme. The process involves generating a multitude of possible conformations of the ligand within the binding pocket and scoring them based on their energetic favorability. For derivatives of pyridine-carboxylic acid, docking scores have been used to estimate binding affinity. For instance, studies on pyrazine-2-carboxylic acid derivatives have utilized MolDock Score to rank potential inhibitors of Mycobacterium tuberculosis InhA protein. researchgate.net A lower score typically indicates a more stable and favorable binding interaction. Such analyses for this compound would involve similar scoring functions to predict its binding energy with target proteins.

| Parameter | Description | Relevance to this compound |

| Docking Score | A numerical value representing the predicted binding affinity. | Lower scores would suggest a higher likelihood of potent biological activity. |

| Binding Pose | The predicted 3D orientation of the ligand within the active site. | Reveals key intermolecular interactions responsible for binding. |

| RMSD | Root Mean Square Deviation between docked and native ligand poses (if available). | Lower values indicate a more accurate prediction of the binding mode. |

A critical outcome of molecular docking is the identification of specific amino acid residues within the target protein that interact with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are fundamental to the stability of the ligand-protein complex. For example, in studies of related 2-pyridone-3-carboxylic acid derivatives targeting DNA gyrase, key interactions were observed with residues such as Ser84, Glu88, Arg458, and Asp437. nih.govresearchgate.net Similarly, for this compound, docking would aim to identify analogous crucial interactions that anchor the molecule in the active site. The pyridine (B92270) ring can participate in π-π stacking interactions, while the carboxylic acid and piperidine (B6355638) nitrogen can form hydrogen bonds. nih.gov

Molecular Dynamics Simulations for Conformational Ensembles and Stability

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into its stability and the conformational changes that may occur upon binding. These simulations can validate the binding poses predicted by molecular docking and provide a more detailed understanding of the interaction landscape. For related 2-pyridone-3-carboxylic acid derivatives, MD simulations have shown that the compounds remained stabilized within the DNA gyrase active site for a significant portion of the simulation time, reinforcing the importance of the identified interacting residues. nih.govresearchgate.net An MD simulation of this compound bound to a target would assess the stability of the binding pose and the flexibility of both the ligand and the protein.

Quantum Chemical Calculations (e.g., DFT, HF) for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are used to investigate the electronic properties of a molecule. These calculations can provide valuable information about molecular orbitals, charge distribution, and reactivity. DFT studies on dihydropyridine (B1217469) carboxylic acid derivatives, for instance, have been used to correlate molecular parameters with experimental cytotoxic activity. nih.govmdpi.com For this compound, DFT calculations could be employed to determine properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability.

| Quantum Chemical Property | Significance |

| HOMO Energy | Related to the ability to donate an electron. |

| LUMO Energy | Related to the ability to accept an electron. |

| HOMO-LUMO Gap | Indicates chemical reactivity and stability. |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution and predicts sites for electrophilic and nucleophilic attack. |

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. For a flexible molecule like this compound, which contains a piperidine ring, understanding its preferred conformations is crucial. A molecular modeling study on piperidine-2-carboxylic acid derivatives performed a complete conformational analysis to propose a preferred conformation for binding to the NMDA receptor. nih.gov By calculating the energy of various conformers, an energy landscape can be generated, identifying the low-energy, and therefore more probable, conformations that the molecule will adopt. This information is vital for understanding its interaction with biological targets, as the bioactive conformation may not be the lowest energy conformation in isolation.

Computational Approaches to Ligand Design and Optimization

The insights gained from the aforementioned computational studies can be leveraged for the rational design and optimization of new ligands based on the this compound scaffold. By understanding the key interactions and the structure-activity relationship (SAR), modifications can be proposed to improve binding affinity, selectivity, and pharmacokinetic properties. For example, if a particular hydrogen bond is found to be crucial for binding, modifications can be made to the molecule to strengthen this interaction. The use of a diprotected-6-chloropyridine guanidine (B92328) as a key precursor for the rapid introduction of various aromatic groups via Suzuki-Miyaura reaction is an example of a strategy for ligand optimization. mdpi.com Computational approaches can screen virtual libraries of derivatives, prioritizing the synthesis of compounds with the most promising in silico profiles.

Advanced Spectroscopic Analysis in Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the complete carbon-hydrogen framework.

¹H NMR for Proton Environment Analysis and Reaction Monitoring

¹H NMR spectroscopy provides information on the chemical environment, number, and connectivity of protons in a molecule. For 3-Piperidinopyridine-2-carboxylic acid, the spectrum would be complex, with distinct regions for aromatic, aliphatic, and acidic protons.

Aromatic Region (Pyridine Ring): The protons on the pyridine (B92270) ring are expected to resonate in the downfield region (typically δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The specific chemical shifts would be influenced by the electron-donating piperidine (B6355638) group and the electron-withdrawing carboxylic acid group.

Aliphatic Region (Piperidine Ring): The ten protons of the piperidine ring would appear in the upfield region (typically δ 1.5-3.5 ppm). Their signals would likely be complex multiplets due to overlapping signals and spin-spin coupling between adjacent protons. The protons on the carbon attached to the pyridine ring and the nitrogen atom would be the most downfield in this region.

Acidic and Amine Protons: The carboxylic acid proton (-COOH) is expected to appear as a broad singlet far downfield (δ 10-13 ppm), a characteristic chemical shift for this functional group. libretexts.org The N-H proton of the piperidine ring would also likely appear as a broad signal, its chemical shift being highly dependent on solvent and concentration.

¹H NMR is also a powerful tool for reaction monitoring. For instance, in a synthesis involving the reduction of a hypothetical 3-aminopyridine (B143674) precursor, the disappearance of aromatic signals and the concurrent appearance of upfield aliphatic signals would signify the successful conversion of the pyridine to a piperidine ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: Values are estimates based on analogous structures and may vary with solvent and experimental conditions.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Pyridine H-4 | 7.5 - 7.8 | Doublet of doublets (dd) |

| Pyridine H-5 | 7.0 - 7.3 | Doublet of doublets (dd) |

| Pyridine H-6 | 8.0 - 8.3 | Doublet of doublets (dd) |

| Piperidine H-2', H-6' (axial & eq.) | 3.0 - 3.5 | Multiplet (m) |

| Piperidine H-3', H-4', H-5' (axial & eq.) | 1.5 - 2.0 | Multiplet (m) |

| Piperidine N-H | Variable (e.g., 2.0 - 5.0) | Broad singlet (br s) |

| Carboxylic Acid O-H | 10.0 - 13.0 | Broad singlet (br s) |

¹³C NMR for Carbon Skeleton and Hybridization States

¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, revealing the number of different carbon environments and their hybridization states.

Carbonyl Carbon: The carboxylic acid carbonyl carbon is expected to resonate significantly downfield, typically in the range of δ 165-185 ppm. pressbooks.pub

Aromatic Carbons (Pyridine Ring): The five carbons of the pyridine ring would appear in the aromatic region (δ 120-160 ppm). The carbon atom bearing the carboxylic acid (C-2) and the carbon attached to the piperidine nitrogen (C-3) would have their chemical shifts significantly influenced by these substituents.

Aliphatic Carbons (Piperidine Ring): The five carbon atoms of the piperidine ring would resonate in the upfield, aliphatic region (δ 20-60 ppm). The carbons adjacent to the nitrogen atom (C-2' and C-6') would be the most downfield in this group. chemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: Based on predicted data and analogous structures.) np-mrd.org

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Hybridization |

| C=O (Carboxylic Acid) | ~170 | sp² |

| Pyridine C-2 | ~155 | sp² |

| Pyridine C-6 | ~150 | sp² |

| Pyridine C-3 | ~140 | sp² |

| Pyridine C-4 | ~125 | sp² |

| Pyridine C-5 | ~122 | sp² |

| Piperidine C-2', C-6' | ~46 | sp³ |

| Piperidine C-3', C-5' | ~26 | sp³ |

| Piperidine C-4' | ~24 | sp³ |

2D NMR Techniques for Connectivity and Stereochemistry

While 1D NMR provides fundamental information, 2D NMR experiments are indispensable for unambiguously assembling the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It would be used to trace the connectivity of protons within the pyridine ring (H-4 to H-5, H-5 to H-6) and throughout the piperidine ring, confirming the spin systems.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of each proton to its corresponding carbon in both the pyridine and piperidine rings.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). It is crucial for connecting molecular fragments. For example, an HMBC correlation between the piperidine N-H proton and the pyridine C-3 carbon would unequivocally establish the connection point between the two rings.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of whether they are connected through bonds. This information is vital for determining stereochemistry and preferred conformations, for instance, by showing spatial proximity between protons on the pyridine ring and those on the piperidine ring.

Conformational Deconvolution using NMR Data

The flexibility of the this compound molecule presents a challenge and an opportunity for conformational analysis. The piperidine ring typically exists in a rapidly equilibrating chair conformation. The orientation of the pyridine-2-carboxylic acid substituent (axial vs. equatorial) and the rotational conformation around the C-N bond linking the two rings are key structural questions.

By analyzing proton-proton coupling constants (³JHH values) obtained from high-resolution ¹H NMR spectra, the dihedral angles within the piperidine ring can be estimated using the Karplus equation. This can help determine the dominant chair conformation. Furthermore, variable-temperature NMR studies can be employed to study the dynamics of the conformational exchange. At low temperatures, the interconversion may slow down sufficiently on the NMR timescale to allow for the observation of distinct signals for each conformer. NOESY data can provide crucial distance constraints to build a 3D model of the molecule's most stable conformation in solution.

Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Insights

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would be expected to show several characteristic absorption bands:

O-H Stretch: A very broad and strong absorption band is expected in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer. pressbooks.pub

N-H Stretch: A moderate absorption band around 3300-3500 cm⁻¹ would indicate the N-H stretching vibration of the secondary amine in the piperidine ring.

C-H Stretches: Absorptions just below 3000 cm⁻¹ would correspond to the sp³ C-H stretching of the piperidine ring, while weaker absorptions just above 3000 cm⁻¹ would be due to the sp² C-H stretching of the pyridine ring.

C=O Stretch: A strong, sharp absorption band between 1700-1725 cm⁻¹ is a definitive indicator of the carbonyl group (C=O) of the carboxylic acid. pressbooks.pub

C=N and C=C Stretches: Aromatic ring stretching vibrations for the pyridine moiety are expected in the 1450-1600 cm⁻¹ region. researchgate.net

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3500 | N-H Stretch | Secondary Amine (Piperidine) |

| 2500 - 3300 (broad) | O-H Stretch | Carboxylic Acid |

| > 3000 | sp² C-H Stretch | Pyridine |

| < 3000 | sp³ C-H Stretch | Piperidine |

| 1700 - 1725 | C=O Stretch | Carboxylic Acid |

| 1450 - 1600 | C=C, C=N Stretches | Pyridine Ring |

Mass Spectrometry in Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The nominal molecular weight of this compound (C₁₁H₁₄N₂O₂) is 206 g/mol . HRMS would be able to confirm the elemental formula by providing a mass accurate to several decimal places.

In addition to molecular weight, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron ionization (EI) or collision-induced dissociation (CID), the molecular ion will break apart into smaller, characteristic fragment ions.

Expected fragmentation pathways for this compound could include:

Loss of a Carboxyl Group: A common fragmentation for carboxylic acids is the loss of the -COOH group (45 Da) or the loss of CO₂ (44 Da) after rearrangement. libretexts.orgwhitman.edu

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the piperidine nitrogen is a characteristic fragmentation for amines, leading to the loss of alkyl radicals from the piperidine ring.

Cleavage of the C-N Bond: The bond connecting the piperidine and pyridine rings could cleave, generating ions corresponding to each of the heterocyclic fragments.

Piperidine Ring Fragmentation: The piperidine ring itself can undergo fragmentation, typically through the loss of successive ethylene (B1197577) (C₂H₄) units.

Analysis of these fragmentation patterns allows for the piecing together of the molecular structure, confirming the presence and connectivity of the pyridine, piperidine, and carboxylic acid components.

UV-Vis Spectroscopy for Electronic Transitions and Photochemical Processes

UV-Vis spectroscopy is a pivotal analytical technique for probing the electronic structure of this compound. The absorption of ultraviolet and visible light by the molecule induces transitions of electrons from lower to higher energy molecular orbitals. The resulting spectrum provides critical insights into the nature of its chromophores and the potential for photochemical transformations. The electronic properties are primarily dictated by the pyridine-2-carboxylic acid core, with the piperidine substituent acting as a significant modulator.

The UV-Vis spectrum of compounds based on a pyridine ring is characterized by electronic transitions involving π and non-bonding (n) electrons. Typically, pyridine and its derivatives exhibit two main absorption bands corresponding to π → π* and n → π* transitions. The π → π* transitions are generally of high intensity and occur at shorter wavelengths, while the n → π* transitions, originating from the lone pair of electrons on the nitrogen atom, are of lower intensity and appear at longer wavelengths. researchgate.net

For the parent chromophore, picolinic acid (pyridine-2-carboxylic acid), these transitions are well-documented. The introduction of a piperidine group at the 3-position is expected to act as an auxochrome. This substituent, through its electron-donating nitrogen atom, can engage in resonance with the pyridine ring, thereby influencing the energy of the molecular orbitals. This electronic perturbation typically results in a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in molar absorptivity) of the π → π* transition bands.

Table 5.4.1: UV-Vis Absorption Data for Picolinic Acid in Different Solvents

| Solvent | λmax for π → π* (nm) | λmax for n → π* (nm) | Reference |

| Water | 264 | ~270-280 (shoulder) | acs.org |

| Ethanol | 264 | ~270-280 (shoulder) | science-softcon.de |

Note: The n → π transition is often observed as a weak shoulder on the tail of the more intense π → π* band and can be sensitive to solvent polarity and pH.*

Table 5.4.2: Predicted UV-Vis Absorption Data for this compound

| Transition | Predicted λmax (nm) | Expected Molar Absorptivity (ε) | Notes |

| π → π | 270 - 290 | High | Bathochromic shift predicted due to the electron-donating piperidine substituent. |

| n → π | 280 - 300 | Low | May be obscured by the stronger π → π* band. |

Photochemical Processes

The absorption of UV radiation can populate excited electronic states, opening pathways for various photochemical reactions. For pyridine carboxylic acids, a significant photochemical process is decarboxylation. nih.govrsc.org Picolinic acid, in particular, is known to undergo decarboxylation more readily than its nicotinic and isonicotinic acid isomers. stackexchange.com

The established mechanism for the decarboxylation of picolinic acid involves the formation of a zwitterionic intermediate, which is stabilized by the proximity of the positively charged ring nitrogen to the negatively charged carboxylate group. stackexchange.com Upon photoexcitation, the molecule can undergo loss of carbon dioxide to form a 2-pyridyl carbanion intermediate, which is then protonated by the solvent.

For this compound, this decarboxylation pathway is highly relevant. The presence of the electron-donating piperidine group at the 3-position is anticipated to influence the stability of the intermediates and transition states involved. Electron-releasing substituents can potentially accelerate the rate of decarboxylation by stabilizing the electron-deficient pyridine ring during the reaction. researchgate.net

Other potential, though likely less favored, photochemical reactions for substituted pyridines include phototransposition, which involves rearrangement of the ring atoms. arkat-usa.org However, for a molecule with a labile carboxylic acid group at the 2-position, decarboxylation is expected to be the dominant photochemical process under UV irradiation.

Mechanistic Investigations of Chemical Transformations Involving 3 Piperidinopyridine 2 Carboxylic Acid

Reaction Pathway Elucidation in Synthesis

The synthesis of 3-piperidinopyridine-2-carboxylic acid can be conceptualized through several potential reaction pathways, drawing from established methods for the synthesis of substituted pyridine (B92270) and piperidine (B6355638) derivatives. A plausible synthetic route involves a multi-step process beginning with a suitably substituted pyridine precursor.

One potential pathway commences with a di-substituted pyridine, such as 2,3-dihalopyridine. The first step would likely involve a nucleophilic aromatic substitution reaction. In this step, piperidine, acting as a nucleophile, would displace one of the halogen atoms, preferentially at the 3-position due to electronic and steric factors. The reaction conditions for such substitutions typically involve heating the reactants in the presence of a base to neutralize the hydrogen halide formed.

Following the successful introduction of the piperidine moiety, the subsequent step would be the introduction of the carboxylic acid group at the 2-position. This could be achieved through a metal-catalyzed carbonylation reaction. For instance, the remaining halogen at the 2-position could be subjected to a palladium-catalyzed reaction with carbon monoxide and a suitable nucleophile, followed by hydrolysis to yield the carboxylic acid. Alternatively, a lithiation reaction at the 2-position followed by quenching with carbon dioxide would also furnish the desired carboxylic acid.

Another conceivable pathway could involve starting with a pyridine-2-carboxylic acid derivative that has a leaving group at the 3-position. The nucleophilic substitution with piperidine would then directly yield the final product. The feasibility of this route would depend on the reactivity of the starting material and the conditions required to effect the substitution without unwanted side reactions.

A three-component synthesis approach could also be envisioned, where a pyridine ring is formed from acyclic precursors that already contain the piperidine and a precursor to the carboxylic acid functionality. Such multi-component reactions can offer a more convergent and efficient synthesis. chim.itacs.org

Table 1: Proposed Key Transformations in the Synthesis of this compound

| Step | Transformation | Reagents and Conditions (Illustrative) | Key Intermediates |

| 1 | Nucleophilic Aromatic Substitution | 2,3-Dihalopyridine, Piperidine, Base (e.g., K₂CO₃), Heat | 3-Piperidino-2-halopyridine |

| 2 | Carboxylation | Pd catalyst, CO, H₂O (for hydrolysis) or Organolithium reagent, CO₂ | This compound |

This table presents a hypothetical reaction sequence based on established organic chemistry principles.

Role of Catalysts and Reaction Conditions in Stereoselectivity and Yield

For the nucleophilic aromatic substitution step, the choice of base and solvent can significantly impact the reaction rate and yield. A non-nucleophilic base is often preferred to avoid competition with the piperidine nucleophile. The solvent should be able to dissolve the reactants and withstand the reaction temperature, with polar aprotic solvents often being suitable choices.

In the carboxylation step, if a palladium-catalyzed approach is employed, the choice of ligand for the palladium catalyst is critical. Different phosphine (B1218219) ligands can influence the catalytic activity and stability of the palladium complex, thereby affecting the yield. The pressure of carbon monoxide and the reaction temperature are also key parameters to optimize for maximizing the yield of the carboxylic acid.

For related syntheses of substituted piperidines, stereoselectivity is a major consideration, especially when chiral centers are present. nih.govorganic-chemistry.org For instance, in the synthesis of 3-substituted piperidines, rhodium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts has been shown to provide high enantioselectivity. nih.gov The choice of a chiral ligand, such as a ferrocene-based phosphine, is crucial in directing the stereochemical outcome. nih.gov Reaction conditions such as hydrogen pressure, temperature, and solvent can all influence the enantiomeric excess. nih.gov

Table 2: Influence of Catalysts and Conditions on Related Piperidine Synthesis

| Catalyst System | Ligand | Substrate Type | Key Outcome |

| Rhodium(I) | Ferrocene-based phosphine | 2-Substituted pyridinium salts | High enantioselectivity in asymmetric hydrogenation. nih.gov |

| Iridium(III) | P,N-ligand | Pyridinium salts | Stereoselective reduction via a hydrogen transfer mechanism. nih.gov |

| Palladium | Chiral P-O ligand | Alkenylcarbamates | Enantioselective intramolecular aza-Heck cyclization. nih.gov |

This table illustrates the role of catalysts in achieving stereoselectivity in the synthesis of piperidine derivatives, which is a related structural motif.

Knoevenagel Condensation Mechanisms with Pyridine/Piperidine Catalysis

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction that often utilizes amine catalysts such as piperidine and pyridine. semanticscholar.orgacs.orgresearchgate.netorganic-chemistry.orgtandfonline.com Understanding this mechanism provides insight into the potential reactivity of the piperidine and pyridine moieties within the target compound if it were to participate in or catalyze similar reactions.

In a typical Knoevenagel condensation catalyzed by piperidine, the mechanism proceeds through the formation of an iminium ion intermediate. semanticscholar.orgacs.orgresearchgate.net The secondary amine, piperidine, reacts with a carbonyl compound (an aldehyde or ketone) to form a carbinolamine, which then dehydrates to form a reactive iminium ion. This iminium ion is more electrophilic than the original carbonyl compound.

An active methylene (B1212753) compound, such as malonic acid or its esters, is deprotonated by a base. In the context of the Doebner modification of the Knoevenagel condensation, pyridine can act as both the solvent and the base that facilitates this deprotonation, forming a carbanion. organic-chemistry.orgtandfonline.com This carbanion then acts as a nucleophile and attacks the iminium ion.

The resulting adduct undergoes elimination of the piperidine catalyst to generate the final α,β-unsaturated product. acs.org In the Doebner modification, if malonic acid is used, the initial product is a dicarboxylic acid which can then undergo decarboxylation, often promoted by heating in pyridine, to yield a monocarboxylic acid. organic-chemistry.orgtandfonline.com

Table 3: Key Steps in Piperidine-Catalyzed Knoevenagel Condensation

| Step | Description | Role of Piperidine | Role of Pyridine |

| 1 | Iminium Ion Formation | Reacts with carbonyl to form a more reactive electrophile. semanticscholar.orgacs.orgresearchgate.net | - |

| 2 | Carbanion Formation | - | Acts as a base to deprotonate the active methylene compound. organic-chemistry.orgtandfonline.com |

| 3 | Nucleophilic Attack | - | - |

| 4 | Catalyst Regeneration | Eliminated to form the product and regenerate the catalyst. acs.org | Can act as a solvent to facilitate the reaction. organic-chemistry.orgtandfonline.com |

| 5 (Doebner) | Decarboxylation | - | Promotes decarboxylation of the di-acid intermediate. organic-chemistry.orgtandfonline.com |

Oxidative and Reductive Transformation Mechanisms

The chemical structure of this compound contains several sites that could be susceptible to oxidative and reductive transformations.

Oxidative Transformations:

The piperidine ring is a potential site for oxidation. The nitrogen atom of the piperidine moiety can be oxidized. For instance, in the presence of a suitable oxidizing agent, such as hydrogen peroxide, a piperidine nitrogen can be oxidized to an N-oxide. In biological systems or in the presence of peroxidases, piperidine derivatives can undergo one-electron oxidation to form nitroxide radicals, which can be further oxidized to oxoammonium cations. nih.gov These species are highly reactive and can participate in further chemical transformations. nih.gov The pyridine ring itself is generally resistant to oxidation, but under harsh conditions, it can be oxidized to a pyridine-N-oxide.

Reductive Transformations:

The carboxylic acid group is a primary site for reduction. Using strong reducing agents like lithium aluminum hydride (LiAlH₄), the carboxylic acid can be reduced to a primary alcohol, yielding (3-(piperidin-1-yl)pyridin-2-yl)methanol. libretexts.org This reduction typically proceeds through the formation of an aldehyde intermediate, which is rapidly reduced further to the alcohol. libretexts.org Weaker reducing agents, such as sodium borohydride, are generally not effective for the reduction of carboxylic acids. libretexts.org

The pyridine ring can also be reduced, although this typically requires more forcing conditions than the reduction of the carboxylic acid. Catalytic hydrogenation using transition metal catalysts like platinum, palladium, or rhodium can reduce the pyridine ring to a piperidine ring. The conditions for this reduction, such as temperature, pressure, and catalyst choice, would need to be carefully controlled to achieve selectivity, especially in the presence of the already existing piperidine ring.

Table 4: Potential Oxidative and Reductive Transformations

| Transformation | Functional Group | Reagents (Illustrative) | Potential Product |

| Oxidation | Piperidine Nitrogen | H₂O₂ | 3-(1-oxidopiperidin-1-yl)pyridine-2-carboxylic acid |

| Reduction | Carboxylic Acid | LiAlH₄ | (3-(Piperidin-1-yl)pyridin-2-yl)methanol libretexts.org |

| Reduction | Pyridine Ring | H₂, Pt/C (high pressure) | 2-Carboxy-3-(piperidin-1-yl)piperidine |

This table outlines plausible transformations based on the known reactivity of the constituent functional groups.

Applications As Research Probes and Ligands in Molecular Systems

Design Principles for Chemical Probes Incorporating the 3-Piperidinopyridine-2-carboxylic Acid Moiety

The design of effective chemical probes hinges on the strategic incorporation of a central scaffold, such as the this compound moiety, which provides a framework for systematic structural modifications to achieve desired properties like target affinity, selectivity, and functionality. The piperidine (B6355638) and pyridine (B92270) rings offer multiple points for chemical modification, allowing for the fine-tuning of steric, electronic, and lipophilic characteristics.

Key design principles for developing chemical probes from this scaffold include:

Scaffold Rigidity and Conformational Control: The inherent rigidity of the pyridine ring, coupled with the conformational flexibility of the piperidine ring, allows for the exploration of a defined conformational space. This is crucial for achieving high-affinity binding to specific biological targets. The carboxylic acid group can form key interactions, such as hydrogen bonds or salt bridges, which can further lock the molecule into a bioactive conformation.

Introduction of Functional Groups: The scaffold can be decorated with various functional groups to modulate its properties. For instance, the addition of fluorophores or radioactive isotopes can transform the molecule into a probe for imaging or binding assays. Attaching reactive groups can create covalent probes for identifying and characterizing target proteins.

Modulation of Physicochemical Properties: The lipophilicity and polarity of the probe can be adjusted by adding or modifying substituents on the piperidine or pyridine rings. This is critical for ensuring cell permeability and appropriate distribution within biological systems.

Stereochemistry: The chiral centers within the piperidine ring can be systematically varied to explore stereospecific interactions with the target, often leading to significant differences in binding affinity and functional activity between enantiomers.

Investigation of Ligand-Enzyme Interaction Mechanisms (Theoretical and Biophysical Studies)

While direct experimental studies on this compound are limited, the interactions of its core components—piperidine and pyridine carboxylic acid derivatives—with various receptors and enzymes have been investigated, providing valuable insights into its potential biological activities.

Derivatives of piperidine-2-carboxylic acid have been studied as antagonists of N-methyl-D-aspartate (NMDA) receptors, which are a class of excitatory amino acid receptors. These studies highlight the importance of the piperidine-2-carboxylic acid core for binding to the NMDA receptor. Molecular modeling studies suggest that the carboxylic acid and the piperidine nitrogen are crucial for interaction with the receptor's binding pocket. The substitution pattern on the piperidine ring significantly influences potency and selectivity.

The piperidine scaffold is a common feature in many high-affinity sigma receptor ligands. nih.gov Both sigma-1 (σ1) and sigma-2 (σ2) receptor subtypes are recognized by various piperidine-containing molecules. nih.gov Computational studies, including molecular docking and dynamic simulations, have been employed to understand the binding modes of these ligands. nih.gov These studies reveal that the basic nitrogen of the piperidine ring often forms a key salt bridge interaction with an acidic residue (e.g., Asp126 or Glu172 in the σ1 receptor) within the binding site. nih.gov The substituents on the piperidine ring explore hydrophobic pockets, contributing to affinity and selectivity. nih.gov

Table 1: Binding Affinities of Representative Piperidine-Based Ligands for Sigma Receptors

| Compound | Scaffold | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) |

| Compound 1 | Piperidine/Piperazine-based | 3.2 | >1000 |

| Compound 6 | Piperidine/Piperazine-based | 21.3 | >1000 |

| KSCM-1 | N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamide | 27.5 | - |

| KSCM-5 | N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamide | 7.8 | - |

| KSCM-11 | N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamide | 34 | - |

Data sourced from multiple studies and presented for illustrative purposes of related compounds. nih.govnih.gov

Theoretical studies on nicotinic acid (pyridine-3-carboxylic acid) and its derivatives provide a framework for understanding potential interactions with cholinergic enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Computational analyses suggest that the pyridine nitrogen and the carboxylic acid group can engage in hydrogen bonding and electrostatic interactions with key residues in the active sites of these enzymes. nih.gov For instance, in AChE, interactions with residues in the catalytic anionic site (CAS) and the peripheral anionic site (PAS) are crucial for inhibition. mdpi.com Molecular docking simulations of pyridine-carboxamide derivatives have shown interactions with key amino acid residues in the active sites of both AChE and BuChE. nih.govnih.gov

Exploration in Multi-Target Directed Ligand Design (Theoretical Aspects)

The concept of multi-target directed ligands (MTDLs) involves designing a single molecule that can modulate multiple biological targets implicated in a complex disease, such as Alzheimer's disease. nih.gov The this compound scaffold is theoretically well-suited for this approach due to its inherent structural features that are recognized by different receptor families.

Theoretical design strategies for MTDLs based on this scaffold could involve:

Pharmacophore Hybridization: Combining the essential pharmacophoric elements for different targets within a single molecule. For example, incorporating features known to bind to both sigma receptors and cholinesterases.

Scaffold Hopping and Bioisosteric Replacement: Systematically replacing parts of the this compound scaffold with other chemical groups that retain similar biological activity but may offer improved properties.

Computational Modeling and Virtual Screening: Utilizing in silico methods to predict the binding of designed hybrid molecules to multiple targets and to prioritize candidates for synthesis and biological evaluation. nih.gov

The development of MTDLs from scaffolds like piperidine has shown promise in addressing the multifactorial nature of complex diseases. nih.gov

常见问题

Q. What are the established synthetic routes for 3-Piperidinopyridine-2-carboxylic acid in academic laboratories?

The synthesis of this compound typically involves multi-step reactions, including coupling piperidine derivatives with pyridinecarboxylic acid precursors. For example, reactions under inert atmospheres using palladium-based catalysts (e.g., palladium diacetate) and cesium carbonate as a base in tert-butyl alcohol have been employed for analogous compounds . Continuous flow micro-reactors with potassium tert-amylate and HMPA in DMPU/THF solvents can optimize yields of pyridinecarboxylic acids (up to 70–78%) from methylpyridines, a method adaptable to this compound . Purity (>95%) is confirmed via HPLC and melting point analysis (102–109°C) .

Q. Which spectroscopic and analytical techniques are recommended for characterizing this compound?

Key techniques include:

- HPLC : To assess purity (>95%) and monitor reaction progress .

- Melting Point Analysis : Reported range 102–109°C (variations may indicate impurities or polymorphs) .

- NMR and Mass Spectrometry : For structural confirmation (molecular formula C₁₁H₁₄N₂O₂, MW 206.24) .

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving challenges like twinning or high-resolution data .

Q. What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation .

- First Aid : For skin contact, rinse with water; if inhaled, move to fresh air and seek medical attention .

- Storage : Keep in airtight containers at room temperature, away from incompatible reagents .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported melting points or purity data?

Discrepancies may arise from impurities, polymorphs, or methodological differences. To address this:

- Repetition : Synthesize the compound using standardized protocols (e.g., flow reactors for consistent yields) .

- Advanced Chromatography : Use preparative HPLC to isolate pure fractions for melting point validation .

- Thermogravimetric Analysis (TGA) : Differentiate between decomposition and true melting points.

- Cross-Validation : Compare data with crystallographic results (e.g., SHELXL-refined structures) .

Q. What catalytic strategies improve the yield of this compound derivatives?

- Catalyst Optimization : Screen palladium/tert-butyl XPhos systems for coupling efficiency .

- Solvent Effects : Test polar aprotic solvents (e.g., DMF or DMPU) to enhance reaction rates .

- Temperature Control : Reactions at 40–100°C under inert atmospheres minimize side products .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation .

Q. What challenges arise in crystallographic studies of this compound, and how are they mitigated?

- Twinning : Common in piperidine-containing structures. Use SHELXD for initial phasing and SHELXL for refinement .

- Disorder : Flexible piperidine rings may require constraints or anisotropic displacement parameters.

- High-Resolution Data : Collect synchrotron data to resolve electron density ambiguities .

- Validation Tools : Check geometry and hydrogen bonding with PLATON or Mercury software .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。